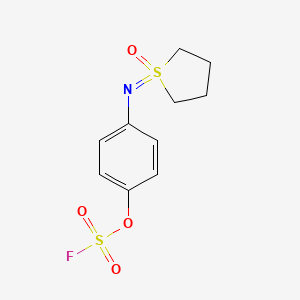

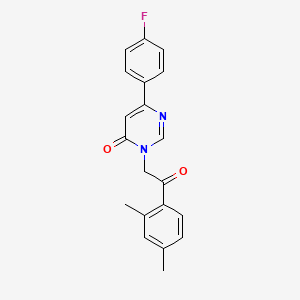

methanone CAS No. 712293-70-4](/img/structure/B2758189.png)

[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine derivatives, such as the one you mentioned, are a class of organic compounds that have been widely studied due to their diverse biological activities . They are often used in the design and synthesis of various drugs and agrochemicals .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed through various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. These properties can be analyzed using various techniques such as IR, NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Biological Potential of Indole Derivatives

Field

Application

Indole derivatives, which include compounds similar to “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone”, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Generally, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .

Results

Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Inhibition of Aldo-Keto Reductase Enzyme AKR1C3

Field

Application

Inhibitors of the aldo-keto reductase enzyme AKR1C3, which includes compounds like “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone”, are of interest as potential drugs for leukemia and hormone-related cancers .

Method of Application

The compound would be tested in vitro for its ability to inhibit the AKR1C3 enzyme. This could involve measuring the enzyme’s activity in the presence of the compound .

Results

The specific results would depend on the experimental setup, but a successful outcome would be a significant reduction in AKR1C3 activity in the presence of the compound .

Cobalt Catalyzed Radical Hydroacylation of Alkenes

Field

Application

This acylphosphonate can be used as a reagent in the cobalt catalyzed radical hydroacylation of alkenes to ketones .

Method of Application

The compound would be used under mild conditions, and is tolerant of various functional groups, making it a versatile reagent for the installation of ketones into a variety of compounds .

Results

The specific results would depend on the experimental setup, but a successful outcome would be the formation of the desired ketone .

Herbicidal Activity

Field

Application

Compounds containing piperazine structures, similar to “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone”, have been designed and synthesized for their potential as herbicides .

Method of Application

The herbicidal activity of these compounds is evaluated against the pre-emergence of various plants such as Echinochloa crusgalli L., Lolium perenne L., Amaranthus retroflexus L., and Lactuca sativa var. ramosa Hort .

Results

The specific results would depend on the experimental setup, but a successful outcome would be a significant reduction in the growth of the targeted plants .

Inhibition of AKR1C3 Enzyme

Application

Compounds similar to “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone” have been shown to be potent and very isoform-selective inhibitors of the aldo-keto reductase enzyme AKR1C3 .

Method of Application

The compound would be tested in vitro for its ability to inhibit the AKR1C3 enzyme .

Results

Antiviral Activity

Application

Indole derivatives, which include compounds similar to “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone”, have been found to possess antiviral activities .

Method of Application

The specific methods of application or experimental procedures would depend on the specific antiviral activity being targeted. Generally, these compounds would be synthesized and then tested in vitro or in vivo for their antiviral activity .

Results

Indole derivatives have shown diverse antiviral activities and have potential to be explored for newer therapeutic possibilities .

Anti-Inflammatory Activity

Application

Indole derivatives, which include compounds similar to “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone”, have been found to possess anti-inflammatory activities .

Method of Application

The specific methods of application or experimental procedures would depend on the specific anti-inflammatory activity being targeted. Generally, these compounds would be synthesized and then tested in vitro or in vivo for their anti-inflammatory activity .

Results

Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema .

Antiviral Activity

Results

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Cytotoxic and Anti-proliferative Activity

Application

Phenoxy derivatives, which include compounds similar to “4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone”, have been synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells .

Method of Application

The specific methods of application or experimental procedures would depend on the specific cytotoxic and anti-proliferative activity being targeted. Generally, these compounds would be synthesized and then tested in vitro or in vivo for their cytotoxic and anti-proliferative activity .

Results

The specific results would depend on the experimental setup, but a successful outcome would be a significant reduction in the growth of the targeted cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYAWDLCFIHXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

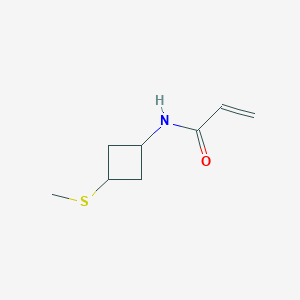

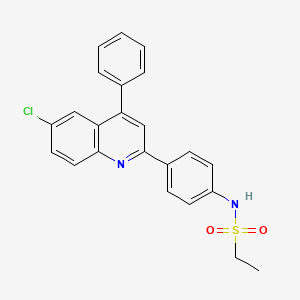

![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)

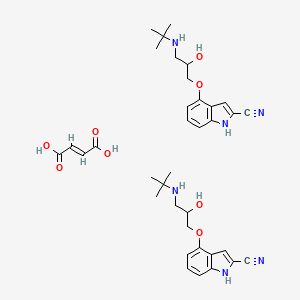

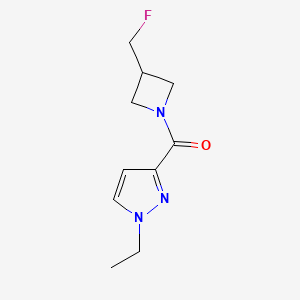

![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)

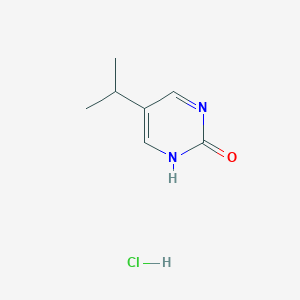

![1-(Furan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B2758115.png)

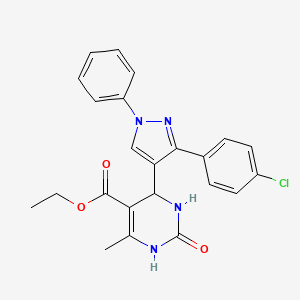

![(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2758116.png)

![2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2758117.png)

![9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758123.png)